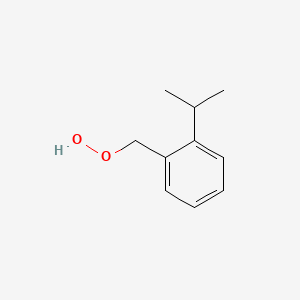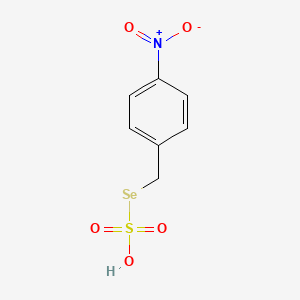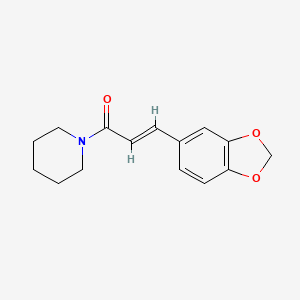
Ilepcimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ilepcimide is a member of benzodioxoles.
Ilepcimide is a natural product found in Macropiper, Piper nigrum, and other organisms with data available.
Applications De Recherche Scientifique
Antiepileptic Mechanism and Effects on Sodium Channels
Ilepcimide (ICM) is primarily known for its antiepileptic properties. Research by Zeng et al. (2020) in "Epilepsy Research" indicates that ICM's antiepileptic mechanism might be due to its inhibition of voltage-gated Na+ channel activity in mouse hippocampal neurons. This study found that ICM inhibits Na+ currents in a concentration- and voltage-dependent manner, suggesting its role in preventing abnormal neuronal discharge, potentially contributing to its antiepileptic effects (Zeng et al., 2020).
Clinical Efficacy in Epilepsy Treatment
Wang Zhi (2012) in "Maternal and Child Health Care of China" evaluated the clinical efficacy and safety of Ilepcimide in treating children with partial seizures of epilepsy. The study found that Ilepcimide was effective, had a large safety range, and resulted in fewer adverse reactions, making it a suitable option for pediatric patients with epilepsy (Wang Zhi, 2012).
Effect on Complex Febrile Convulsion in Children
In another study, Qi (2012) explored the effectiveness of Ilepcimide in curing and preventing the recurrence of complex febrile convulsion in children. The research indicated a significant reduction in the recurrence rates of complex febrile convulsion and improved outcomes, demonstrating Ilepcimide's potential in pediatric convulsive disorders (Qi, 2012).
Interaction with Other Pharmacological Agents
A study by Wang et al. (2016) in "Chinese journal of integrated traditional and Western medicine" examined the effect of Ilepcimide combined with Western drugs on serum neuron-specific enolase levels in treating epilepsy in children. The study found that Ilepcimide could lower serum neuron-specific enolase levels, reduce the frequency of seizures, and improve EEG results, suggesting a beneficial interaction with other antiepileptic drugs (Wang et al., 2016).
Synthesis and Pharmaceutical Applications
Picard et al. (2021) in "Organic letters" explored the synthesis of α,β-Unsaturated Amides from Alkenyl Iodides, CO, and Amines, illustrating a straightforward method to synthesize Ilepcimide. This research highlights the chemical processes involved in Ilepcimide production, expanding its potential in pharmaceutical applications (Picard et al., 2021).
Propriétés
Numéro CAS |
82857-82-7 |
|---|---|
Nom du produit |
Ilepcimide |
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ |
Clé InChI |
BLPUOQGPBJPXRL-FNORWQNLSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Autres numéros CAS |
23434-86-8 |
Solubilité |
38.9 [ug/mL] |
Synonymes |
3,4-methylenedioxycinnamylpiperidine antiepilepserine antiepilepsirine antiepilepsirinum ilepcimide ilepcimide, (E)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



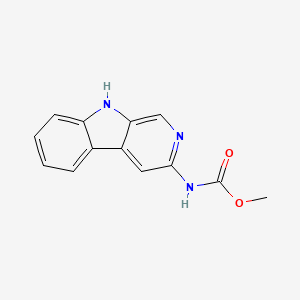
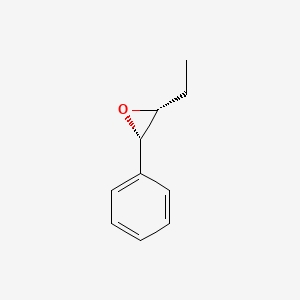
![2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B1204477.png)
![(2S,3R,7R,9R,11R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3,11-diol](/img/structure/B1204478.png)
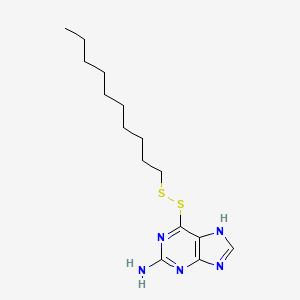
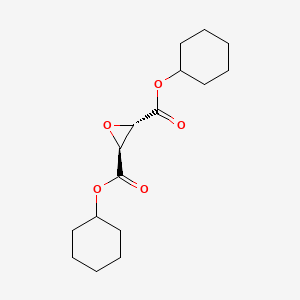
![[6-(2-Hydroxyethoxy)-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl]methyl hydrogen carbonimidate](/img/structure/B1204483.png)
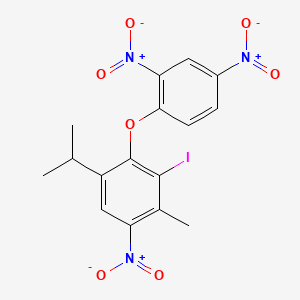
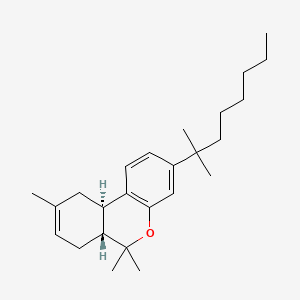
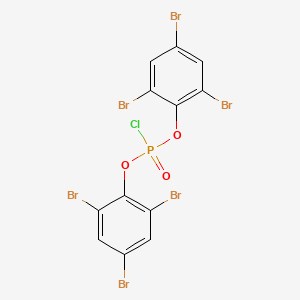
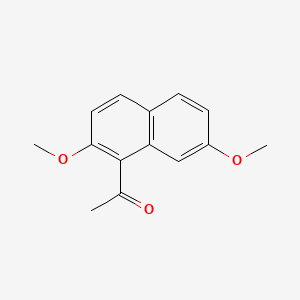
![2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo[1,2-a]indazole-4-ium](/img/structure/B1204489.png)
